6-(2,6-dimethylpiperidine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one

Lipophilicity CNS Drug Discovery Permeability

6-(2,6-Dimethylpiperidine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one (CAS 921516-63-4) is a synthetic pyridazin-3(2H)-one derivative with a molecular formula of C19H23N3O3 and a molecular weight of 341.4 g/mol. This compound features a unique 2,6-dimethylpiperidine amide substituent at the 6-position of the pyridazinone core, distinguishing it from other commercially available analogs.

Molecular Formula C19H23N3O3
Molecular Weight 341.411
CAS No. 921516-63-4
Cat. No. B2801479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,6-dimethylpiperidine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one
CAS921516-63-4
Molecular FormulaC19H23N3O3
Molecular Weight341.411
Structural Identifiers
SMILESCC1CCCC(N1C(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3)C
InChIInChI=1S/C19H23N3O3/c1-13-8-7-9-14(2)21(13)19(24)18-16(25-3)12-17(23)22(20-18)15-10-5-4-6-11-15/h4-6,10-14H,7-9H2,1-3H3
InChIKeyNUZMGFJWDNZWJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(2,6-Dimethylpiperidine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one: Physicochemical Baseline for Research Procurement


6-(2,6-Dimethylpiperidine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one (CAS 921516-63-4) is a synthetic pyridazin-3(2H)-one derivative with a molecular formula of C19H23N3O3 and a molecular weight of 341.4 g/mol . This compound features a unique 2,6-dimethylpiperidine amide substituent at the 6-position of the pyridazinone core, distinguishing it from other commercially available analogs. It is cataloged as a research chemical and is typically supplied at a purity of 95% . The compound is listed in several screening compound databases, indicating its use in early drug discovery [1].

Why Structural Analogs Cannot Be Interchanged: Quantifying the Risk in Pyridazinone-Based Screening


Generic substitution within the pyridazinone chemotype is risky due to extreme sensitivity of biological activity to the substitution pattern. The target compound's 2,6-dimethylpiperidine carbonyl moiety introduces specific steric and electronic properties not present in piperazine or thioether analogs. For example, the bulky diphenylmethylpiperazine analog (CAS 946230-35-9) has a molecular weight (480.6 g/mol) that is 139 g/mol higher and a significantly higher calculated logP (3.80) compared to the target compound, drastically altering its pharmacokinetic profile . Furthermore, the 2,6-dimethyl substitution on the piperidine ring sterically inhibits metabolic N-dealkylation, a property not shared by unsubstituted piperidine or piperazine variants, which can lead to divergent in vivo pharmacokinetic outcomes [1]. Interchanging the 6-carbonyl substituent without careful consideration can thus lead to misinterpretation of screening results.

Quantitative Differentiation of 6-(2,6-Dimethylpiperidine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one Against Its Closest Analogs


Lipophilicity Control: A >1 Log Unit Calculated logP Advantage Over the Diphenylmethylpiperazine Analog

The target compound's logP is 2.639 , which is significantly lower than the 3.8017 calculated logP of its closest commercially available piperazine analog, 6-[4-(diphenylmethyl)piperazine-1-carbonyl]-5-methoxy-2-phenylpyridazin-3(2H)-one (CAS 946230-35-9) . This difference of more than one log unit strongly suggests superior solubility and a better profile for oral absorption or CNS penetration, which is critical for neurological or psychiatric drug discovery programs. The lower lipophilicity also reduces the risk of off-target binding and rapid metabolic clearance often associated with high-logP compounds.

Lipophilicity CNS Drug Discovery Permeability

Molecular Weight Advantage: 29% Lower Mass Than the Diphenylmethylpiperazine Analog for Enhanced Ligand Efficiency

The target compound has a molecular weight of 341.4 g/mol , which is 139.2 g/mol lower than the 480.6 g/mol of the diphenylmethylpiperazine analog . This 29% reduction in mass is highly significant for lead optimization, as it provides a much better starting point for maintaining favorable ligand efficiency indices (e.g., LE, LLE) during hit-to-lead progression. The lower MW also inherently improves the probability of achieving good passive membrane permeability according to Lipinski's Rule of Five.

Ligand Efficiency Fragment-Based Drug Discovery Permeability

Sterically Shielded Metabolism: Reduced P450 Inactivation Compared to Unsubstituted Piperidine Analogs

Microsomal oxidation studies on model compounds demonstrate that the introduction of 2,6-dimethyl substituents on a piperidine ring sterically alters metabolic pathways, reducing the formation of reactive iminium intermediates that act as mechanism-based inactivators of cytochrome P450 enzymes [1]. While head-to-head data for the target compound is not available, this class-level evidence strongly suggests that the target compound will exhibit a more favorable metabolic profile than hypothetical or commercially available analogs bearing unsubstituted piperidine-1-carbonyl groups. The steric hindrance from the 2,6-dimethyl groups is a key structural feature that mitigates a common metabolic liability of tertiary amine-containing drug candidates.

Metabolic Stability P450 Inactivation Pharmacokinetics

High and Consistent Chemical Purity: ≥95% Guarantee Versus Unspecified or Lower Purity Analogs

The target compound is consistently supplied by multiple vendors at a guaranteed purity of 95% , which is critical for reproducible biological screening. In contrast, some structural analogs, such as those from A2Bchem, are listed without a specified purity guarantee . This unspecified purity introduces a risk of variable bioactivity due to unknown levels of impurities or residual solvents. Choosing the target compound with its verified, high purity minimizes assay interference and reduces the need for costly and time-consuming in-house re-purification, providing a direct advantage in procurement for high-quality screening campaigns.

Chemical Purity Assay Interference Reproducibility

Optimal Use Cases: Where 6-(2,6-Dimethylpiperidine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one Outperforms Analogs


CNS Drug Discovery and Lead Optimization for Neurological Targets

The compound's favorable physicochemical profile—calculated logP of 2.64, low molecular weight of 341.4 g/mol, and the metabolic shielding provided by the 2,6-dimethyl groups—make it an ideal candidate for CNS-focused lead optimization programs targeting enzymes like neuronal nitric oxide synthase (nNOS) or phosphodiesterases (PDEs), where CNS penetration is mandatory [Section 3, Evidence 1 & 2 & 3]. It is a superior starting point for hit-to-lead chemistry compared to bulkier, more lipophilic piperazine analogs that would likely fail CNS MPO (Multiparameter Optimization) scores.

High-Quality Chemical Biology Screening to Elucidate Pyridazinone Polypharmacology

For researchers investigating the polypharmacology of the pyridazinone scaffold—known to interact with targets from kinases to phosphodiesterases—the verified ≥95% purity of this compound ensures that any observed biological effects can be attributed to the intended chemotype rather than to impurities [Section 3, Evidence 4]. This is crucial for generating reliable SAR data. The distinct 2,6-dimethylpiperidine motif also allows for exploration of a specific chemical vector that is absent in most other commercial screening libraries.

Metabolic Stability Studies and In Vivo Pharmacokinetic Profiling

The target compound is well-suited for comparative in vitro metabolic stability studies. Its 2,6-dimethylpiperidine group is predicted, based on class-level metabolic literature, to resist P450-mediated bioactivation [Section 3, Evidence 3]. A head-to-head in vitro microsomal stability assay against an unsubstituted piperidine analog would directly quantify this advantage, providing a solid foundation for an in vivo pharmacokinetic study where a superior half-life would be a key differentiator in animal models of inflammation or pain.

Selective Chemical Tool Development for Target Deconvolution

The target compound's specific structural and physicochemical signature (MW 341.4 vs 480.6 for a key analog; logP ~2.6 vs ~3.8) allows for a significant selectivity window. It can be employed as a more drug-like chemical probe in target deconvolution studies involving chemoproteomics or cellular thermal shift assays (CETSA). The lower molecular weight and lipophilicity reduce the likelihood of non-specific binding, a common problem with larger, more hydrophobic analogs, leading to cleaner target identification data.

Quote Request

Request a Quote for 6-(2,6-dimethylpiperidine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.